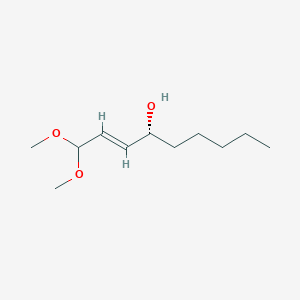

(e)-4r-Hydroxynonenal-dimethylacetal

Description

Contextualizing (E)-4R-Hydroxynonenal as a Reactive Lipid Metabolite

(E)-4R-Hydroxynonenal, commonly referred to as 4-HNE, is an α,β-unsaturated hydroxyalkenal produced in cells through the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. wikipedia.orgontosight.ai This process, known as lipid peroxidation, is a hallmark of oxidative stress, where reactive oxygen species (ROS) attack lipids, leading to a cascade of chemical reactions that generate a variety of byproducts, including 4-HNE. mdpi.commdpi.com

The chemical structure of 4-HNE is responsible for its high biological reactivity. nih.gov It possesses three functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. nih.gov The conjugated system of the C=C double bond and the C=O carbonyl group makes the molecule highly electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity allows 4-HNE to readily form covalent adducts with cellular macromolecules, including proteins and DNA. ontosight.ainih.gov

The primary mechanisms of 4-HNE adduction to proteins are:

Michael Addition: This is the most common reaction, where nucleophilic amino acid residues—primarily the side chains of cysteine, histidine, and lysine (B10760008)—attack the electrophilic β-carbon of the α,β-unsaturated aldehyde. nih.govnih.govnih.gov The order of reactivity for this addition is generally Cys > His > Lys. nih.govnih.gov

Schiff Base Formation: The aldehyde group of 4-HNE can react with primary amine groups, such as the ε-amino group of lysine residues, to form a Schiff base. wikipedia.orgnih.govnih.gov This reaction is typically less prevalent than Michael addition. nih.gov

The formation of these adducts can significantly alter the structure and function of proteins, leading to enzyme inactivation, disruption of signaling pathways, and cellular dysfunction. nih.govwisdomlib.orgnih.gov Because of its high reactivity and cytotoxic potential, 4-HNE is considered a key mediator of cellular damage in oxidative stress and a second messenger of free radicals. mdpi.comnih.gov

| Feature | Description |

| Source | Product of lipid peroxidation of ω-6 polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid). wikipedia.orgontosight.ai |

| Chemical Class | α,β-Unsaturated hydroxyalkenal. wikipedia.org |

| Key Reactive Moieties | Aldehyde group, C=C double bond. nih.gov |

| Primary Reaction | Michael addition with Cys, His, and Lys residues. nih.govnih.gov |

| Secondary Reaction | Schiff base formation with Lys residues. wikipedia.orgnih.gov |

| Biological Role | Mediator of oxidative stress, signaling molecule, cytotoxic agent. wisdomlib.orgnih.gov |

Significance of (E)-4R-Hydroxynonenal-dimethylacetal as a Stable Precursor for Experimental Investigations

The inherent high reactivity of 4-HNE makes it unstable and difficult to handle, store, and use as a standardized reagent in experimental settings. This instability poses a significant challenge for researchers seeking to study its specific biological effects in a controlled manner.

To overcome this limitation, this compound was developed as a stable chemical precursor. pubcompare.ai In this derivative, the highly reactive aldehyde functional group of 4-HNE is protected by converting it into a dimethylacetal. This chemical modification renders the molecule inert to the nucleophilic attacks that characterize the reactivity of the parent aldehyde.

The significance of this compound lies in its utility as a reliable laboratory reagent for research on oxidative stress and lipid peroxidation. pubcompare.ai Its key advantages include:

Enhanced Stability: The dimethylacetal group protects the aldehyde, preventing spontaneous reactions and degradation, which allows for long-term storage and consistent experimental results.

Controlled Release: The protective dimethylacetal group can be easily removed under mild acidic conditions, which are typically present in cell culture media or can be induced experimentally. This hydrolysis reaction regenerates the reactive 4-HNE in situ, allowing researchers to introduce the aldehyde into a biological system at a specific time and concentration.

Precise Dosing: Its stability allows for accurate preparation of solutions with known concentrations, enabling precise and reproducible experimental conditions.

By using this stable precursor, scientists can investigate the specific downstream cellular events initiated by 4-HNE, such as protein adduction, signaling pathway activation, and cytotoxicity, without the confounding variables associated with the instability of the pure aldehyde. pubcompare.ai

| Compound | Key Feature | Primary Use in Research |

| (E)-4R-Hydroxynonenal (4-HNE) | Highly reactive α,β-unsaturated aldehyde. | The subject of study; its direct use is limited by instability. |

| This compound | Stable, protected form of 4-HNE. | A controllable precursor to generate 4-HNE in situ for experimental investigations of oxidative stress. pubcompare.ai |

Historical Perspectives on 4-Hydroxynonenal (B163490) Research Evolution

The study of 4-Hydroxynonenal has evolved considerably since its initial discovery. The compound now known as HNE was first detected and characterized as a 4-hydroxyalkenal by Schauenstein and colleagues. nih.gov However, it was the pioneering work of the late Professor Hermann Esterbauer and his research group in Graz, Austria, that led to the correct structural characterization, synthesis, and initial biological investigation of 4-HNE. wikipedia.orgnih.gov

The perception of 4-HNE has transformed over the decades, as reflected in the focus of scientific inquiry:

Early Research (1980s - early 1990s): In the years following its identification, research primarily focused on 4-HNE as a "toxic product of lipid peroxidation" and a "second toxic messenger of free radicals". nih.gov Studies from this era characterized its cytotoxic effects and its role as a damaging agent resulting from oxidative stress. nih.gov

Mid-Research (late 1990s - 2000s): The understanding of 4-HNE's role became more nuanced. While its toxic properties at high concentrations were well-established, researchers began to recognize its function as a signaling molecule at lower, physiological concentrations. nih.gov It was identified as a reliable biomarker for oxidative stress and lipid peroxidation, and its involvement was implicated in the pathology of numerous diseases, including Alzheimer's disease, atherosclerosis, and cancer. wikipedia.orgnih.govnih.gov

Contemporary Research (2010s - Present): Current research delves into the specific molecular mechanisms through which 4-HNE exerts its effects. Advanced analytical techniques, such as mass spectrometry, are used to identify specific protein targets of 4-HNE adduction and to understand how these modifications regulate cellular pathways like the NRF2/KEAP1 system and ferroptosis. nih.gov The focus has shifted from merely identifying it as a marker of damage to understanding its complex role as a bioactive mediator that links oxidative stress to specific cellular responses and disease pathologies. nih.govnih.gov

This evolution highlights a significant shift from viewing 4-HNE solely as a deleterious byproduct to recognizing it as a multifaceted signaling molecule with a central role in physiology and pathology. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E,4R)-1,1-dimethoxynon-2-en-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIHMSJAARJTF-AAXQSMANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 4r Hydroxynonenal Dimethylacetal

Advanced Synthesis Routes for (E)-4R-Hydroxynonenal-dimethylacetal

The synthesis of this compound has evolved significantly, with modern methods offering high efficiency and stereocontrol.

Cross-Metathesis Approaches in Stereoselective Synthesis

A facile and efficient one-step synthesis of 4-hydroxynonenal (B163490) and its dimethyl acetal (B89532) utilizes a cross-metathesis reaction. nih.gov This approach involves the reaction between commercially available 1-octen-3-ol (B46169) and acrolein dimethyl acetal, catalyzed by a ruthenium-based catalyst, such as the 2nd generation Grubbs catalyst. This method is noted for its simplicity and good yields. nih.gov

The stereoselective synthesis to obtain the specific (4R)-enantiomer is achieved by using the enantiomerically pure (R)-1-octen-3-ol as the starting material. The use of enantiopure precursors in the metathesis reaction allows for the preparation of the corresponding 4-(R)- and 4-(S)-enantiomers of HNE with excellent optical purity.

Table 1: Key Reagents and Catalysts in Cross-Metathesis Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Controlled Conversion of this compound to (E)-4R-Hydroxynonenal for Biological Studies

The utility of the dimethylacetal lies in its role as a stable precursor that can be readily converted to the reactive aldehyde when needed. This deprotection is a critical step for its use in biological experiments.

Acid-Catalyzed Deprotection Procedures

The conversion of this compound to (E)-4R-Hydroxynonenal is typically achieved through a straightforward acid-catalyzed hydrolysis. A common and effective procedure involves treating the dimethylacetal with a dilute acid solution. For example, using 1mM hydrochloric acid (HCl) can efficiently remove the acetal protecting group to yield the desired aldehyde. researchgate.net This process is performed under controlled conditions to ensure the integrity of the highly reactive product.

Optimization of Hydrolysis Conditions for Reproducibility

For biological studies, the reproducibility of the deprotection reaction is paramount to ensure consistent concentrations of the active 4-HNE. The optimization of hydrolysis conditions involves managing variables such as acid concentration, temperature, and reaction time. nih.govekb.eg

A well-established protocol for this conversion specifies the addition of 1mM HCl at a low temperature (4°C) with stirring for approximately 45 minutes. The reaction progress can be visually monitored, as the initially cloudy suspension of the acetal in the aqueous acid becomes nearly clear upon successful deprotection.

Table 2: Optimized Conditions for Acid-Catalyzed Deprotection

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | 1mM Hydrochloric Acid | Provides the necessary acidic environment for hydrolysis. |

| Temperature | 4°C | Minimizes degradation of the sensitive aldehyde product. |

| Time | ~45 minutes | Allows for complete conversion without significant side reactions. |

Maintaining these optimized conditions is crucial. Higher temperatures or longer reaction times could lead to degradation or side reactions of the newly formed aldehyde, affecting the reproducibility of biological experiments. The resulting aqueous HNE solution at pH 3 is stable for at least 24 hours if kept at 4°C.

Enantioselective Preparation and Stereochemical Analysis of (E)-4R-Hydroxynonenal Derivatives

The biological activities of 4-HNE can be stereospecific, making the preparation and analysis of its individual enantiomers and their derivatives essential. nih.govnih.gov

Enantioselective preparation, as described in section 2.1.1, relies on stereocontrolled synthesis from chiral precursors. Once prepared, the stereochemical purity and the identity of HNE derivatives must be confirmed through rigorous analysis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary method for separating and analyzing the enantiomers of HNE. nih.govnih.govresearchgate.net For example, a Chiralcel OB or Chiralpak AD column can be used to resolve (R)-HNE and (S)-HNE. nih.govresearchgate.net

For more complex biological samples, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of HNE enantiomers and their metabolites, such as glutathione (B108866) conjugates (GS-HNE). und.edunih.govnih.gov Indirect analysis methods may involve derivatizing the HNE enantiomers with a chiral agent, like (S)-carbidopa, to form diastereomers that can be separated on a standard reversed-phase C18 column and detected by mass spectrometry. und.edunih.gov These analytical techniques are fundamental for studying the stereoselective metabolism and biological effects of 4-HNE and its derivatives. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-4R-Hydroxynonenal (4-HNE) |

| (E)-4S-Hydroxynonenal |

| 1-octen-3-ol |

| (R)-1-octen-3-ol |

| Acrolein dimethyl acetal |

| Hydrochloric acid (HCl) |

| Glutathione |

| (S)-carbidopa |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful bio-catalytic tool for the separation of enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For (E)-4-Hydroxynonenal-dimethylacetal, which possesses a chiral center at the C4 hydroxyl group, enzymatic acylation is a highly effective strategy.

In a typical procedure, the racemic (E)-4-Hydroxynonenal-dimethylacetal is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by conventional chromatographic methods. The choice of enzyme, acyl donor, and solvent system is crucial for achieving high enantioselectivity and yield.

Commonly employed lipases for such resolutions include those from Candida antarctica (Lipase B), Pseudomonas cepacia, and Candida rugosa. The selection of the acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, can also significantly influence the reaction's efficiency and enantioselectivity.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Racemic (E)-4-Hydroxynonenal-dimethylacetal

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 48 | >99 (S) | 96 (R) | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 50 | 98 (S) | 98 (R) | 150 |

Note: The data presented in this table are illustrative and based on typical results obtained for the kinetic resolution of secondary alcohols using lipases. The specific outcomes for (E)-4-Hydroxynonenal-dimethylacetal may vary depending on the precise reaction conditions.

Derivatization for Chiral Separation

An alternative approach to obtaining enantiomerically pure this compound is through the derivatization of the racemic mixture with a chiral resolving agent, followed by the separation of the resulting diastereomers. This method relies on the principle that diastereomers have different physical properties and can, therefore, be separated by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase.

The hydroxyl group at the C4 position of (E)-4-Hydroxynonenal-dimethylacetal serves as a convenient handle for derivatization. Chiral derivatizing agents, typically chiral acids or their activated forms (e.g., acid chlorides or anhydrides), are reacted with the racemic alcohol to form a mixture of diastereomeric esters. These diastereomers can then be separated on a silica (B1680970) gel or a bonded-phase column.

A variety of chiral derivatizing agents are commercially available, including Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), camphorsulfonic acid, and various chiral isocyanates. The choice of the derivatizing agent is critical as it influences the ease of separation of the resulting diastereomers. After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols.

Table 2: Common Chiral Derivatizing Agents for Alcohols and Their Application in HPLC Separation

| Chiral Derivatizing Agent | Resulting Diastereomer | Typical HPLC Column | Mobile Phase |

|---|---|---|---|

| (R)-(-)-Mosher's acid chloride | Diastereomeric esters | Silica Gel | Hexane/Ethyl Acetate |

| (1S)-(-)-Camphanic chloride | Diastereomeric esters | C18 Reverse Phase | Acetonitrile/Water |

Note: This table provides examples of common chiral derivatizing agents and typical chromatographic conditions for the separation of the resulting diastereomers of alcohols. The optimal conditions for the separation of derivatized (E)-4-Hydroxynonenal-dimethylacetal would need to be determined empirically.

Investigating the Genesis and Metabolic Fate of 4 Hydroxynonenal in Biological Systems

Molecular Mechanisms of Lipid Peroxidation Leading to 4-Hydroxynonenal (B163490) Formation

Lipid peroxidation is a complex process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species (ROS). nih.govspandidos-publications.com This chain reaction involves three main stages: initiation, propagation, and termination. In the initiation phase, a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, creating a carbon-centered lipid radical (L•). nih.govresearchgate.net

During propagation, this lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). nih.gov This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. nih.gov The decomposition of these unstable lipid hydroperoxides is the crucial step that leads to the formation of a variety of secondary products, including cytotoxic aldehydes like 4-HNE. nih.govnih.gov 4-HNE is recognized as one of the most abundant and toxic aldehydes generated through this process. nih.govnih.gov

Role of Polyunsaturated Fatty Acids (PUFAs) in 4-Hydroxynonenal Biogenesis

The generation of 4-HNE is intrinsically linked to the oxidative degradation of ω-6 polyunsaturated fatty acids. nih.govnih.gov The primary precursors for 4-HNE are linoleic acid and arachidonic acid, which are abundant components of cellular membranes. nih.govresearchgate.netwikipedia.org The peroxidation of these specific fatty acids leads to the formation of 13-hydroperoxyoctadecadienoic acid (from linoleic acid) and 15-hydroperoxyeicosatetraenoic acid (from arachidonic acid), which subsequently break down to yield 4-HNE. wikipedia.org In contrast, the peroxidation of ω-3 PUFAs, such as linolenic acid, results in the formation of other aldehydes, most notably 4-hydroxyhexenal (B101363) (HHE). nih.govmdpi.com

Table 1: Precursor Polyunsaturated Fatty Acids for Major Hydroxyalkenals

| PUFA Family | Precursor Fatty Acid | Major Aldehyde Product |

| ω-6 | Linoleic Acid | 4-Hydroxynonenal (HNE) |

| ω-6 | Arachidonic Acid | 4-Hydroxynonenal (HNE) |

| ω-3 | Linolenic Acid | 4-Hydroxyhexenal (HHE) |

| ω-3 | Docosahexaenoic Acid (DHA) | 4-Hydroxyhexenal (HHE) |

Enzymatic and Non-Enzymatic Pathways of 4-Hydroxynonenal Generation

The formation of 4-HNE from lipid hydroperoxides can occur through both non-enzymatic and enzymatic pathways. researchgate.net The non-enzymatic generation involves the spontaneous decomposition of lipid hydroperoxides, a process accelerated by factors like heat or the presence of transition metals. nih.gov

Research has identified two distinct non-enzymatic pathways for HNE formation from the hydroperoxides of linoleic acid. researchgate.net One pathway involves the 13-hydroperoxide (13-HPODE), which undergoes cleavage to form 4-hydroperoxy-2E-nonenal (4-HPNE), the immediate precursor of 4-HNE. nih.govresearchgate.net Another pathway proceeds via the 9-hydroperoxide (9-HPODE), which cleaves to form an intermediate that also leads to 4-HPNE. researchgate.net These complex reactions, including Hock-type cleavages, ultimately result in the stable 4-HNE molecule. nih.gov While ROS can induce these pathways non-enzymatically, cellular enzymes can also participate in and regulate the generation of these reactive aldehydes. researchgate.net

Enzymatic Biotransformation and Detoxification Pathways of 4-Hydroxynonenal

Due to its high reactivity and cytotoxicity, cells have evolved efficient enzymatic systems to metabolize and detoxify 4-HNE. nih.govnih.gov These pathways are crucial for maintaining cellular homeostasis and preventing the widespread damage that can result from HNE accumulation. The primary routes of HNE detoxification involve conjugation with glutathione (B108866), oxidation to a carboxylic acid, and reduction to an alcohol. nih.govwikipedia.orgresearchgate.net

Glutathione S-Transferase (GST)-Mediated Conjugation

The principal pathway for the detoxification of 4-HNE is its conjugation with the tripeptide glutathione (GSH). nih.govcapes.gov.brdocumentsdelivered.com This reaction is predominantly catalyzed by the Glutathione S-transferase (GST) family of enzymes. researchgate.net GSTs significantly accelerate the formation of a glutathione-HNE conjugate (GS-HNE) via a Michael addition reaction, where the nucleophilic thiol group of GSH attacks the electrophilic C3 of HNE. nih.govnih.gov

Several GST isozymes can catalyze this reaction, but certain isoforms, particularly the human Alpha-class GSTA4-4, exhibit remarkably high efficiency and specificity for 4-HNE. nih.govwikipedia.org This enzymatic conjugation is the most significant contributor to HNE clearance in many cell types. nih.govnih.gov

Aldehyde Dehydrogenase (ALDH) and Alcohol Dehydrogenase (ADH) Activities

In addition to GSH conjugation, 4-HNE can be metabolized through oxidative and reductive pathways catalyzed by dehydrogenases. nih.govnih.gov

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of the aldehyde group of 4-HNE to a carboxylic acid, forming the less reactive metabolite 4-hydroxy-2-nonenoic acid (HNA). nih.govnih.gov Several ALDH isozymes, including cytosolic ALDH1A1 and mitochondrial ALDH2, are involved in this process. nih.govabmole.com

Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) mediate the reduction of the aldehyde group of 4-HNE to a primary alcohol, yielding 1,4-dihydroxy-2-nonene (DHN). nih.govnih.gov

A study in isolated rat hepatocytes quantified the relative contributions of these pathways, demonstrating the primary role of GST-mediated conjugation. nih.gov

Table 2: Quantitative Contribution of 4-HNE Detoxification Pathways in Hepatocytes

| Metabolic Pathway | Catalyzing Enzyme Family | Resulting Metabolite | Percentage of 4-HNE Removal |

| Glutathione Conjugation | Glutathione S-Transferase (GST) | Glutathione-HNE conjugate (GS-HNE) | 50-60% |

| Oxidation & Reduction | Aldehyde/Alcohol Dehydrogenase (ALDH/ADH) | 4-hydroxy-2-nonenoic acid (HNA) & 1,4-dihydroxy-2-nonene (DHN) | ~10% |

| Other/Unidentified | Not Applicable | Not Applicable | ~30-40% |

Data adapted from Hartley et al., 1995. nih.gov

Role of Glutathione Conjugates in Cellular Responses

The glutathione conjugate of HNE (GS-HNE) is not merely an inert detoxification product. nih.gov Emerging evidence indicates that GS-HNE and its subsequent metabolites can act as signaling molecules, influencing cellular processes. nih.govnih.gov For instance, GS-HNE has been shown to be a potent pro-inflammatory stimulus. nih.gov Furthermore, the mitogenic (cell-proliferating) effects of HNE may be mediated by its glutathione conjugate, which, after being reduced by aldose reductase, can stimulate cell growth. researchgate.net

To prevent intracellular accumulation and potential feedback inhibition of GSTs, GS-HNE is actively removed from the cell. wikipedia.org This efflux is primarily mediated by specific membrane transporters, including the Ral-interacting GTPase activating protein (RLIP76) and the Multidrug Resistance Protein 1 (MRP1). nih.govwikipedia.org This active transport underscores the biological importance of tightly regulating the intracellular levels of both HNE and its metabolites.

Non-Enzymatic Interactions and Adduct Formation of 4-Hydroxynonenal with Biological Macromolecules

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids like arachidonic and linoleic acids. nih.govwikipedia.org Its high reactivity is attributed to three functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. nih.gov These features make 4-HNE a potent electrophile that readily reacts non-enzymatically with cellular macromolecules, including proteins, nucleic acids, and lipids. nih.govmdpi.com These non-enzymatic modifications can alter the structure and function of biomolecules, leading to cellular dysfunction and contributing to various pathological conditions. nih.gov The resulting products are often referred to as advanced lipoxidation end products (ALEs). mdpi.com While cells have enzymatic detoxification pathways, a fraction of 4-HNE (estimated at 2-8%) escapes this metabolism and engages in these non-enzymatic reactions. nih.gov

Covalent Modification of Proteins and Nucleic Acids

The electrophilic nature of 4-HNE drives its covalent adduction to nucleophilic sites on proteins and nucleic acids. nih.govacs.org These modifications can disrupt cellular functions and induce mutations. nih.gov

Protein Modification: 4-HNE primarily modifies proteins by reacting with the nucleophilic side chains of specific amino acid residues. nih.gov The main mechanisms for this covalent modification are Michael addition and Schiff base formation. wikipedia.orgnih.govresearchgate.net

Michael Addition: This is the predominant reaction, where a nucleophile attacks the electron-deficient β-carbon (C3) of the α,β-unsaturated aldehyde. nih.govmdpi.com This reaction results in a mass increase of 156 Da for the modified amino acid. nih.govnih.gov The reactivity order for Michael addition with amino acid residues is generally Cysteine > Histidine > Lysine (B10760008). nih.govnih.govresearchgate.net

Schiff Base Formation: This reaction involves the nucleophilic attack of a primary amine, such as the ε-amino group of lysine or arginine, on the carbonyl carbon (C1) of 4-HNE. wikipedia.orgnih.gov This is a reversible process that results in the formation of an imine (Schiff base) and the loss of a water molecule, leading to a mass increase of 138 Da. nih.govnih.gov

While Michael adducts are more common, the formation of Schiff bases also plays a significant role in the covalent modification of proteins by 4-HNE. nih.govnih.gov These modifications can lead to protein carbonylation, altering their structure and function. nih.govspandidos-publications.com

Nucleic Acid Modification: 4-HNE is also known to react with DNA, although it is generally more reactive toward proteins. mdpi.com The primary target for 4-HNE adduction in DNA is the deoxyguanosine (dG) base. mdpi.com The reaction proceeds via a Michael addition to the exocyclic amino group (N²) of guanine, followed by cyclization to the N¹ nitrogen, forming a bulky 1,N²-propano-2'-deoxyguanosine (HNE-dG) exocyclic adduct. mdpi.comoup.com This reaction can produce four distinct diastereomers. mdpi.com These bulky adducts can distort the DNA double helix, potentially leading to mutations and genomic instability. mdpi.comoup.com The reactivity of 4-HNE with DNA bases follows the order: dG > dC > dA > dT. mdpi.com

Identification and Characterization of Specific Adducts

The identification and characterization of specific 4-HNE adducts are crucial for understanding their biological roles in health and disease. nih.gov Various analytical techniques are employed for this purpose, with mass spectrometry (MS) and immunochemical methods being the most prominent. nih.govresearchgate.net

Methods of Identification:

Mass Spectrometry (MS): MS-based approaches, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are powerful tools for identifying site-specific protein modifications. nih.govnih.gov Tandem MS (MS/MS) can pinpoint the exact amino acid residue that has been modified by observing the characteristic mass shift (e.g., +156 Da for Michael addition or +138 Da for Schiff base formation). nih.govnih.gov

Immunochemical Methods: These techniques utilize antibodies specific to 4-HNE-protein adducts. nih.govacs.org Western blotting and enzyme-linked immunosorbent assays (ELISA) can detect the presence of HNE-modified proteins in complex biological samples. nih.govmdpi.com These methods are often used in combination with MS for protein identification. nih.govacs.org

Characterized Protein Adducts: Numerous proteins have been identified as targets for 4-HNE modification. The specific amino acid residues modified depend on their nucleophilicity, accessibility, and the protein's microenvironment. nih.govacs.org

Table 1: Types of 4-Hydroxynonenal (4-HNE) Adducts with Amino Acids

| Reaction Type | Target Amino Acids | Mass Increase (Da) | Stability |

|---|---|---|---|

| Michael Addition | Cysteine, Histidine, Lysine | 156 | Cys and His adducts are relatively stable; Lys adduct is reversible. tandfonline.comnih.gov |

| Schiff Base | Lysine, Arginine | 138 | Reversible process. wikipedia.orgnih.gov |

For example, studies have identified Cys-120 in epithelial fatty acid-binding protein (E-FABP) as a major site for 4-HNE modification. nih.gov Other research has shown that 4-HNE can modify multiple residues in proteins like lysozyme (B549824) and bovine serum albumin. nih.gov

Characterized Nucleic Acid Adducts: The primary characterized DNA adducts are the four diastereomers of 6-(1-hydroxyhexanyl)-8-hydroxy-1,N²-propano-2'-deoxyguanosine (4-HNE-dG). oup.comresearchgate.net These adducts have been detected in various human and rat tissues. oup.com Their formation has been particularly noted at specific mutational hotspots, such as codon 249 of the human p53 gene, which is significant in hepatocellular carcinoma. oup.com

Table 2: Characterized 4-Hydroxynonenal (4-HNE) Adducts with Deoxyguanosine

| Adduct Name | Formation Mechanism | Key Features |

|---|

The stability and fate of these adducts are critical. While some adducts, like the HNE-Cys Michael adduct, can undergo a retro-Michael addition, others can evolve into more stable, complex structures known as advanced lipoxidation end products (ALEs). tandfonline.comnih.gov

Mechanistic Elucidation of 4 Hydroxynonenal Mediated Cellular Signaling

Modulation of Intracellular Signaling Cascades by 4-Hydroxynonenal (B163490)

4-HNE is a known modulator of multiple intracellular signaling pathways that are critical for cell growth, inflammation, and stress responses. nih.gov It can trigger apoptosis, activate various kinases, and influence gene expression by modifying key signaling proteins. mdpi.com

Research has identified Receptor Tyrosine Kinases (RTKs) as direct targets of 4-HNE. The Epidermal Growth Factor Receptor (EGFR), a key RTK, is particularly susceptible to modification by 4-HNE. Studies in A431 human epidermoid carcinoma cells have shown that 4-HNE can dose-dependently induce the phosphorylation of multiple cellular proteins, including EGFR. nih.gov

Immunoblot analysis confirmed the direct binding of 4-HNE to EGFR, which activates the receptor's catalytic function, leading to autophosphorylation. nih.gov This activation is not associated with receptor cross-linking but does cause a "capping" of the receptor on the cell surface, similar to the effect induced by its natural ligand, EGF. nih.gov The activation of EGFR by 4-HNE subsequently triggers the phosphorylation of the adaptor protein Shc and the activation of MAP kinase, linking oxidative stress to growth-inhibitory signal pathways. nih.gov Inhibition of EGFR tyrosine phosphorylation was found to prevent 4-HNE-mediated growth inhibition, confirming that EGFR is a primary target for its cellular effects. nih.gov

| Target Protein | Cell Line | Observed Effect of 4-HNE | Reference |

| Epidermal Growth Factor Receptor (EGFR) | A431 | Induces phosphorylation and activation | nih.gov |

| Adaptor Protein Shc | A431 | Phosphorylation (downstream of EGFR activation) | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to cellular responses to external stimuli. 4-HNE is a known activator of the c-Jun N-terminal kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK), a key component of the MAPK family involved in stress signaling and apoptosis. nih.govnih.gov

In HepG2 cells, 4-HNE has been shown to induce a Fas-mediated, death-inducing signaling complex (DISC)-independent apoptosis pathway through the sequential activation of Apoptosis signal-regulating kinase 1 (ASK1), SEK1, and ultimately JNK. nih.gov This activation leads to the downstream activation of caspase-3, a critical executioner of apoptosis. nih.gov The direct interaction between 4-HNE and JNK can lead to the formation of protein adducts, which triggers premature apoptosis. nih.govnih.gov The pro-apoptotic signaling induced by 4-HNE through the JNK pathway can be attenuated by the overexpression of glutathione (B108866) S-transferase (GST) isozymes that detoxify 4-HNE, highlighting the direct role of the aldehyde in this process. nih.gov

The Nuclear Factor-kappaB (NF-κB) pathway is a cornerstone of the inflammatory response. 4-HNE exhibits a dual role in regulating NF-κB signaling. At lower concentrations, it can induce the activation of NF-κB, leading to an increased expression of pro-inflammatory cytokines. researchgate.netnih.gov This activation can contribute to the inflammatory conditions associated with oxidative stress. nih.gov

Conversely, elevated levels of 4-HNE have been shown to inhibit the formation and activity of the NF-κB complex. nih.gov This inhibition is one of the mechanisms through which high concentrations of 4-HNE can trigger apoptosis, as NF-κB is also involved in promoting cell survival. nih.gov The modulation of NF-κB by 4-HNE underscores its complex role as both a pro-inflammatory signal and a trigger for cell death, depending on the cellular context and its concentration. researchgate.netnih.gov

4-Hydroxynonenal in Redox Homeostasis and Antioxidant Defense Mechanisms

While 4-HNE is a marker of oxidative stress, it also functions as a signaling molecule that can activate the cell's own antioxidant defense systems, demonstrating a feedback mechanism to control oxidative damage. nih.gov

A primary mechanism by which cells defend against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.gov Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. nih.govnih.gov

4-HNE, as an electrophilic molecule, can directly react with specific, highly reactive cysteine residues on the Keap1 protein. nih.gov This adduction, notably at cysteine C151, disrupts the Keap1-Nrf2 complex. nih.gov The disruption prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. researchgate.net In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous genes, inducing the transcription of a wide array of cytoprotective and detoxification enzymes. nih.govresearchgate.net This response enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful compounds like 4-HNE itself. nih.govnih.gov

| Pathway Component | Interaction with 4-HNE | Outcome | Reference |

| Keap1 | Covalent adduction at cysteine residues (e.g., C151) | Disruption of Keap1-Nrf2 binding | nih.gov |

| Nrf2 | Dissociation from Keap1, nuclear translocation | Activation of cytoprotective genes | nih.govresearchgate.net |

The cellular defense against 4-HNE involves a network of endogenous antioxidant and detoxification enzymes. wikipedia.org The metabolism of 4-HNE is crucial for maintaining cellular redox balance and preventing toxicity. Three primary enzymatic pathways are responsible for its detoxification. mdpi.com

First, Glutathione S-transferases (GSTs), particularly the hGSTA4-4 isozyme, catalyze the conjugation of 4-HNE with glutathione (GSH), forming a less reactive and more water-soluble conjugate that can be eliminated from the cell. mdpi.comwikipedia.org Second, Aldehyde dehydrogenases (ALDHs), such as the mitochondrial enzyme ALDH2, oxidize the aldehyde group of 4-HNE to a carboxylic acid, forming the less toxic 4-hydroxy-2-nonenoic acid (HNA). mdpi.comnih.gov Third, alcohol dehydrogenases (ADHs) can reduce 4-HNE to 1,4-dihydroxy-2-nonene (DHN). mdpi.com The efficiency of these enzyme systems is critical in controlling the intracellular concentration of 4-HNE and thus modulating its signaling or toxic effects. wikipedia.org

| Enzyme Family | Specific Enzyme Example | Metabolic Action on 4-HNE | Product |

| Glutathione S-transferases (GSTs) | hGSTA4-4 | Conjugation with glutathione | GS-HNE conjugate |

| Aldehyde Dehydrogenases (ALDHs) | ALDH2 | Oxidation of the aldehyde group | 4-hydroxy-2-nonenoic acid (HNA) |

| Alcohol Dehydrogenases (ADHs) | - | Reduction of the aldehyde group | 1,4-dihydroxy-2-nonene (DHN) |

Regulation of Cell Fate Decisions by 4-Hydroxynonenal

4-Hydroxynonenal (4-HNE), a major electrophilic byproduct of lipid peroxidation, is a critical signaling molecule that influences a variety of cellular processes. nih.govwikipedia.orgnih.gov Its effects are highly dependent on its intracellular concentration, which can determine whether a cell proliferates, differentiates, or undergoes programmed cell death. nih.govnih.govnih.gov At lower, physiological concentrations (typically < 2 µM), 4-HNE can promote cell survival and proliferation. wikipedia.orgnih.gov Conversely, higher concentrations (around 10-20 µM) are genotoxic and trigger cell death pathways, including apoptosis and necrosis. wikipedia.orgnih.gov This dual role underscores its importance as a regulator of cell fate.

The biological activities of 4-HNE are largely attributed to its ability to form covalent adducts with nucleophilic residues (cysteine, histidine, and lysine) on proteins, thereby altering their function and initiating downstream signaling cascades. nih.govjneurosci.orgnih.govresearchgate.net These interactions can impact everything from cell cycle regulation to the induction of cell death programs. nih.govnih.gov

Impact on Cellular Proliferation and Differentiation

4-Hydroxynonenal exerts significant control over cell proliferation, often by inducing cell cycle arrest. nih.govnih.gov In various cancer cell lines, such as human promyelocytic leukemia (HL-60) cells, 4-HNE has been shown to inhibit growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Research has demonstrated that 4-HNE can decrease the expression of crucial cyclins, including cyclin D1, D2, and A. nih.govnih.gov Concurrently, it increases the expression of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov This shift in regulatory proteins leads to the dephosphorylation of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb binds to and inactivates the E2F family of transcription factors, which are essential for the expression of genes required for S-phase entry, thereby halting cell cycle progression. nih.govnih.gov

Beyond its anti-proliferative effects, 4-HNE also plays a role in directing cellular differentiation. In HL-60 cells, 4-HNE not only inhibits growth but also promotes their differentiation into granulocyte-like cells. nih.gov Similarly, in human fetal liver hematopoietic stem cells, low concentrations of 4-HNE were found to inhibit proliferation and alter differentiation pathways. nih.gov Studies on adipose-derived stem cells have shown that 4-HNE can hamper their adipogenic differentiation by activating signaling pathways like Wnt/β-catenin and MAPK. mdpi.comnih.gov

| Cell Type | Effect | Key Molecular Mechanisms | Reference |

|---|---|---|---|

| HL-60 (Human Leukemia) | Inhibition of proliferation; Induction of granulocytic differentiation | G0/G1 cell cycle arrest; Decreased cyclins D1, D2, A; Increased p21; pRb dephosphorylation | nih.govnih.gov |

| Human Fetal Hematopoietic Stem Cells | Inhibition of proliferation; Altered differentiation pathways | Not specified in detail | nih.gov |

| Adipose-Derived Stem Cells | Hampered adipogenic differentiation | Activation of Wnt/β-catenin and MAPK pathways | mdpi.comnih.gov |

| 3T3-L1 Adipocytes | Activation of ERK1/2 and p38 MAP kinases | Stimulation of MAP kinase pathways | plos.org |

Induction of Apoptosis and Ferroptosis in Experimental Models

At elevated concentrations, 4-HNE is a potent inducer of programmed cell death, primarily through apoptosis and, as more recent evidence suggests, ferroptosis. nih.govjneurosci.orgnih.gov

Apoptosis:

4-HNE can trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govnih.gov In numerous cell types, including neuronal cells, carcinoma cells, and T-lymphoma cells, 4-HNE treatment leads to the hallmark features of apoptosis: DNA fragmentation, chromatin condensation, and the activation of caspases. jneurosci.orgnih.govacs.orgnih.gov

A primary mechanism involves the activation of a caspase cascade. nih.govacs.org Studies have shown that 4-HNE induces the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. nih.govacs.orgresearchgate.net Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell. nih.govacs.org The induction of apoptosis by 4-HNE is often linked to its ability to deplete intracellular glutathione (GSH), a critical antioxidant, thereby increasing oxidative stress. jneurosci.orgnih.gov

The intrinsic pathway is often initiated by 4-HNE-induced mitochondrial dysfunction. acs.orgnih.gov This includes damage to mitochondrial proteins, a decrease in mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm, which is a key step in the formation of the apoptosome and activation of caspase-9. acs.orgnih.gov

Ferroptosis:

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.gov Given that 4-HNE is a major product of lipid peroxidation, its role in ferroptosis is an area of active investigation. nih.govresearchgate.netmdpi.com 4-HNE is considered both a product and a mediator of ferroptosis. researchgate.net The process of ferroptosis involves the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to unchecked lipid peroxidation. nih.gov The accumulation of lipid reactive oxygen species and their byproducts, like 4-HNE, can damage cellular membranes and other components, leading to cell death. nih.gov Some cellular defense mechanisms against ferroptosis involve the detoxification of 4-HNE by enzymes such as aldo-keto reductases (AKR1C family). nih.gov

| Cell Death Pathway | Key Events Induced by 4-HNE | Experimental Models | Reference |

|---|---|---|---|

| Apoptosis | Activation of caspase-3, -8, -9; PARP cleavage; DNA fragmentation; Cytochrome c release | Jurkat T-lymphoma, RKO colorectal carcinoma, PC12 cells, primary neurons | jneurosci.orgnih.govacs.orgnih.gov |

| Ferroptosis | Accumulation of lipid peroxides; Serves as both a product and mediator of the process | Cancer cell lines, mouse embryonic fibroblasts | nih.govresearchgate.net |

Modulation of Autophagy Pathways

Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates to maintain cellular homeostasis. 4-HNE has a complex, concentration-dependent effect on this pathway. nih.govbohrium.com

At lower concentrations (e.g., 5-10 µM in primary neurons), 4-HNE has been shown to activate autophagy. bohrium.com This may represent a protective response, where the cell attempts to clear 4-HNE-damaged proteins and organelles, such as mitochondria. nih.gov However, at higher concentrations (e.g., 15 µM), 4-HNE can inhibit autophagic flux. bohrium.com This inhibition is thought to occur because 4-HNE can form adducts with key autophagy-related proteins, impairing their function and preventing the clearance of cellular debris. nih.govbohrium.com This disruption of the autophagy-lysosomal pathway can exacerbate cellular dysfunction and contribute to cell death. nih.gov

Furthermore, 4-HNE can influence the localization of key autophagy adapter proteins. For instance, it has been shown to cause the nuclear accumulation of p62, a protein involved in selective autophagy, by inhibiting its nuclear export protein, Xpo1. nih.gov This sequestration of p62 in the nucleus could further disrupt its cytoplasmic functions in autophagy. nih.gov The interplay between 4-HNE-induced damage and its modulation of autophagy is critical in determining the cell's ability to cope with oxidative stress. nih.govresearchgate.net

Preclinical Research Applications of E 4r Hydroxynonenal Dimethylacetal in Disease Modeling

Role of 4-Hydroxynonenal (B163490) in Experimental Models of Neurodegenerative Conditions

Oxidative stress is a well-established feature in the pathology of several neurodegenerative disorders. nih.govresearchgate.net The lipid peroxidation product 4-HNE is extensively studied as a key mediator in this process. jneurosci.orgnih.gov Elevated levels of 4-HNE and its protein adducts are found in affected brain regions in Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and amyotrophic lateral sclerosis (ALS). nih.govnih.gov In preclinical models, 4-HNE is used to replicate the oxidative damage observed in these conditions and to investigate the downstream cellular consequences. jneurosci.org

In experimental models of AD, 4-HNE has been shown to be toxic to primary hippocampal neuronal cultures. nih.gov Studies using 5XFAD transgenic mice, an animal model for AD, revealed that increased 4-HNE levels in the frontal cortex correlate with early cognitive deficits. mdpi.com For PD and other Lewy body-related diseases, immunohistochemical analyses show the presence of 4-HNE in Lewy bodies within neocortical and brain stem neurons. nih.gov Similarly, in models of ALS, 4-HNE is found in the cytoplasm of residual motor neurons. nih.govresearchgate.net These findings establish 4-HNE as a critical factor in the formation of abnormal protein aggregates that characterize many of these diseases. nih.gov Research demonstrates that 4-HNE can induce apoptosis in neuronal cells, identifying it as a nonprotein mediator of oxidative stress-induced cell death. jneurosci.org

Table 1: Summary of 4-HNE's Role in Experimental Neurodegenerative Models

| Neurodegenerative Condition | Key Preclinical Findings Related to 4-HNE | References |

|---|---|---|

| Alzheimer's Disease (AD) | Elevated levels found in brain tissue, cerebrospinal fluid, and senile plaques. nih.govnih.gov Induces toxicity and apoptosis in hippocampal neurons. jneurosci.orgnih.gov Correlates with cognitive deficits in 5XFAD mouse models. mdpi.com | nih.govjneurosci.orgnih.govmdpi.com |

| Parkinson's Disease (PD) | Detected in Lewy bodies in affected neurons. nih.gov Implicated in neuronal damage and dysfunction. nih.gov | nih.govnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Found in the cytoplasm of residual motor neurons in the spinal cord of ALS patients. nih.gov Contributes to neuronal death. nih.gov | nih.govnih.gov |

| General Neuronal Models | Acts as a key mediator of oxidative stress-induced neuronal apoptosis. jneurosci.org Forms covalent adducts with proteins, altering their function. nih.gov | jneurosci.orgnih.gov |

Investigating Mitochondrial Dysfunction in Neuronal Models

Mitochondria are primary targets of 4-HNE-induced damage in neuronal cells. nih.gov Preclinical studies demonstrate that 4-HNE directly impairs mitochondrial physiology, a key event in neurodegeneration. nih.gov In primary neurons, 4-HNE treatment leads to a significant reduction in mitochondrial length, indicating an imbalance in mitochondrial fission and fusion dynamics. nih.govmdpi.com This is accompanied by a decrease in the levels of mitochondrial fusion proteins like OPA1 and MFN2 and an increase in fission proteins such as p-DNM1L. mdpi.com

Furthermore, 4-HNE compromises cellular bioenergetics by targeting components of the electron transport chain. nih.gov Specifically, it inhibits the activity of Complex V (ATP synthase), leading to mitochondrial dysfunction. nih.gov Studies on neuroblastoma cells have shown that exposure to 4-HNE causes a severe reduction in the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. nih.govnih.gov By forming adducts with mitochondrial proteins, 4-HNE enhances the production of reactive species and diminishes the mitochondrial reserve capacity, pushing neurons towards a bioenergetic crisis and eventual cell death. nih.gov

Oxidative Stress Markers in Preclinical Neuroblastoma Research

In the context of preclinical neuroblastoma research, 4-HNE serves as both an inducer and a marker of oxidative stress. jneurosci.orgnih.gov The addition of 4-HNE to neuroblastoma cell cultures is a common method to model oxidative damage and study cellular responses. jneurosci.orgnih.gov For instance, studies have shown that 4-HNE is highly toxic to cultured human neuroblastoma cells, inducing apoptosis. jneurosci.org

The cellular response to 4-HNE in neuroblastoma models can be influenced by the metabolic state of the cells. Research has shown that the toxic effects of 4-HNE on the mitochondrial membrane potential (MMP) are dependent on nutrient availability, such as glucose and glutamine. nih.govnih.gov When glucose is deprived, glutamine-fed neuroblastoma cells can adapt to 4-HNE-induced stress by increasing fatty acid β-oxidation to maintain their MMP and enhance survival. nih.govnih.gov This highlights 4-HNE's utility in investigating the interplay between oxidative stress and cancer cell metabolism. nih.gov

Implication of 4-Hydroxynonenal in Cardiovascular Pathophysiology in Animal Studies

In animal models of cardiovascular disease, 4-HNE is strongly implicated in the development and progression of pathophysiology. nih.govnih.gov Levels of 4-HNE are elevated in atherosclerotic lesions. nih.gov It contributes to vascular inflammation by covalently modifying low-density lipoprotein (LDL), which in turn activates macrophages. nih.gov 4-HNE can also directly impair the barrier function of vascular endothelial cells and trigger their apoptosis. nih.gov Furthermore, it promotes the hyper-proliferation of vascular smooth muscle cells, a key process in atherosclerosis, through the activation of mitogen-activated protein kinases. nih.gov

In the context of cardiac tissue, 4-HNE accumulation is associated with significant damage. nih.gov Animal models of doxorubicin-induced cardiomyopathy show that increased 4-HNE adduction in cardiac mitochondria leads to mitochondrial dysfunction. nih.gov In studies of myocardial ischemia-reperfusion, 4-HNE levels are correlated with tissue damage. nih.gov It has also been suggested that 4-HNE contributes to cardiac hypertrophy by inhibiting key metabolic enzymes within mitochondria. nih.gov

Studies on 4-Hydroxynonenal in Cancer Cell Biology and Signaling

The role of 4-HNE in cancer biology is complex, as its effects are highly dependent on its intracellular concentration. nih.govnih.gov It can influence fundamental cellular processes including proliferation, differentiation, and apoptosis. nih.govovid.com At low concentrations, 4-HNE can promote cell proliferation and survival. nih.govmdpi.com Conversely, higher concentrations inhibit proliferation and can trigger cell death through apoptosis or necrosis. nih.govmdpi.com

4-HNE modulates numerous signaling pathways by forming stable adducts with proteins, thereby altering their structure and function. nih.govsemanticscholar.org For example, in breast cancer cell models, 4-HNE has been shown to promote cell growth, invasion, and angiogenesis. semanticscholar.orgnih.gov This is achieved through the SIRT3-HIF-1α-VEGF signaling axis; 4-HNE inhibits the deacetylase activity of SIRT3, leading to the stabilization of HIF-1α and subsequent up-regulation of its target gene, VEGF. semanticscholar.orgnih.gov 4-HNE can also form adducts with and alter the function of key signaling proteins such as PTEN and AKT2. semanticscholar.org

Table 2: Concentration-Dependent Effects of 4-HNE on Cancer Cells

| 4-HNE Concentration | Observed Effect in In Vitro Cancer Models | References |

|---|---|---|

| Low (< 2 µM) | Promotes cell survival and proliferation. | nih.govmdpi.com |

| Moderate (10 to 60 µM) | Inhibits proliferation, causes G2/M cell cycle arrest, and has genotoxic effects. | nih.govmdpi.com |

| High (> 100 µM) | Induces cell death via apoptosis or necrosis. | nih.govnih.govmdpi.com |

Role in Carcinogenesis and Anti-Cancer Defense Mechanisms in In Vitro Models

4-HNE plays a dual role in cancer, acting as both a factor in carcinogenesis and a potential anti-cancer agent. researchgate.netnih.gov Its carcinogenic potential stems from its ability to covalently bind to and damage DNA, forming adducts that can lead to mutations. nih.govnih.gov Furthermore, studies using human colon and lung epithelial cells have shown that 4-HNE can significantly inhibit nucleotide excision repair (NER), a critical DNA repair mechanism. nih.gov By damaging both DNA and the mechanisms that repair it, 4-HNE may synergistically contribute to carcinogenesis. nih.gov

Conversely, the cytotoxic properties of 4-HNE at higher concentrations can be leveraged against cancer cells. nih.gov Malignant cells are often more sensitive to the apoptotic effects of 4-HNE than non-malignant cells. mdpi.com This forms the basis of an anti-cancer defense mechanism. nih.gov Cells have evolved detoxification pathways to manage 4-HNE levels, primarily through enzymes like glutathione (B108866) S-transferases (GSTs), which conjugate 4-HNE with glutathione. nih.govmdpi.com The metabolic pathway involving the transporter RLIP76 is also crucial for HNE detoxification and is often enhanced in cancer cells. nih.gov Therefore, inhibiting these detoxification enzymes is a strategy explored in preclinical models to increase intracellular 4-HNE to cytotoxic levels, making cancer cells more susceptible to treatment. nih.govmdpi.com

Inflammatory and Immune Responses Mediated by 4-Hydroxynonenal in Preclinical Settings

In preclinical models, 4-HNE is recognized as a significant modulator of inflammation and immune responses. nih.govrug.nl Its effects are complex, exhibiting both pro- and anti-inflammatory properties depending on the dose and cell type. nih.gov 4-HNE can influence key immune signaling pathways, including those mediated by nuclear factor kappa B (NF-κB), Toll-like receptor (TLR) 4, and mitogen-activated protein kinases (MAPK). nih.govrug.nl

At low concentrations, 4-HNE can promote NF-κB activity, while high concentrations tend to be inhibitory in immune cells. nih.gov It can also stimulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and monocyte chemotactic protein-1 (MCP-1). nih.gov However, 4-HNE also demonstrates anti-inflammatory actions. Recent studies have identified it as an endogenous inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov In mouse models of acute lung injury and sepsis, increasing endogenous HNE levels or direct treatment with HNE led to a reduction in inflammasome activation, blocking pyroptosis and the secretion of IL-1β. nih.gov This dual functionality makes 4-HNE a critical molecule in the study of inflammatory diseases. rug.nl

Table 3: Summary of 4-HNE's Immunomodulatory Effects

| Signaling Pathway/Process | Effect of 4-HNE | Outcome | References |

|---|---|---|---|

| NF-κB Pathway | Dose-dependent: Low concentrations activate, high concentrations inhibit. | Modulation of inflammatory gene expression. | nih.govnih.gov |

| NLRP3 Inflammasome | Inhibits activation. | Blocks pyroptosis and IL-1β secretion (Anti-inflammatory). | nih.govrug.nl |

| MAPK Signaling | Activates p38 and JNK pathways. | Modulation of stress and inflammatory responses. | nih.govrug.nl |

| Cytokine Production | Stimulates MCP-1 and TNF-α. | Enhances macrophage recruitment and activation (Pro-inflammatory). | nih.govrug.nl |

| Toll-Like Receptor (TLR) 4 | Modulates signaling. | Alters innate immune response to pathogens. | nih.govrug.nl |

Modulation of Inflammasome Activation by 4-HNE

Preclinical studies have identified 4-hydroxynonenal (4-HNE), a major product of lipid peroxidation, as an endogenous inhibitor of the NLRP3 inflammasome. nih.govnih.govnih.gov Research shows that 4-HNE can directly modulate the activity of this key inflammatory signaling complex.

Detailed Research Findings (for 4-HNE):

Direct Inhibition of NLRP3: Mechanistic studies have demonstrated that 4-HNE directly binds to the NLRP3 protein. nih.govnih.govbiorxiv.org This interaction prevents the subsequent association of NLRP3 with NEK7, a critical step for inflammasome assembly and activation. nih.govnih.gov

Independence from NF-κB Signaling: The inhibitory effect of 4-HNE on the NLRP3 inflammasome occurs independently of the NF-κB and Nrf2 signaling pathways, which are often involved in the priming stage of inflammasome activation. nih.govnih.govbiorxiv.org

Suppression of Pyroptosis: By inhibiting NLRP3 inflammasome activation, 4-HNE effectively blocks downstream events, including the cleavage of caspase-1 and gasdermin D, thereby preventing pyroptosis, an inflammatory form of cell death. nih.govbiorxiv.org It also reduces the secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.govbiorxiv.orgscientificarchives.com

Specificity: The inhibitory action of 4-HNE appears to be specific to the NLRP3 inflammasome, with studies showing it has no effect on the NLRC4 or AIM2 inflammasomes. nih.govnih.gov

Influence on Pro-inflammatory Gene Expression and Cytokine Production by 4-HNE

The influence of 4-HNE on pro-inflammatory gene expression and cytokine production is complex, with studies reporting both pro- and anti-inflammatory effects that are dependent on its concentration and the specific cell type being studied. nih.govmdpi.com

Detailed Research Findings (for 4-HNE):

Modulation of Transcription Factors: 4-HNE is known to interact with and modulate key transcription factors that regulate inflammation, including NF-κB, which controls the expression of numerous pro-inflammatory genes. nih.gov At lower concentrations, 4-HNE can activate NF-κB, whereas higher concentrations have been shown to be inhibitory. mdpi.com

Dose-Dependent Cytokine Regulation: In monocytic cells, treatment with 4-HNE has been shown to decrease the production of several cytokines. Pre-treatment of peripheral blood monocytes with 4-HNE led to a dose-dependent reduction in LPS-induced production of IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and the anti-inflammatory cytokine IL-10. nih.gov

Contrasting Effects: While suppressing some pro-inflammatory cytokines, 4-HNE has also been reported to increase the production of others, such as IL-6, and the anti-inflammatory/pro-fibrotic cytokine TGF-β1. nih.gov This highlights the multifaceted role of 4-HNE as a signaling molecule in the inflammatory response. nih.gov

Due to the absence of specific data for (E)-4R-Hydroxynonenal-dimethylacetal , no data tables can be generated.

Advanced Analytical Methods for 4 Hydroxynonenal and Its Metabolites in Research Specimens

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of 4-HNE and its various metabolites from complex biological matrices. These techniques offer the high selectivity and sensitivity required to measure the often low physiological and pathological concentrations of these analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (GC-ECD)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method for the determination of 4-HNE. Due to the reactive and thermally labile nature of 4-HNE, derivatization is a mandatory step to convert it into a more volatile and stable compound suitable for GC analysis. nih.govresearchgate.net A common approach involves a two-step derivatization: first, an oximation reaction with pentafluorobenzyl-hydroxylamine (PFBHA), followed by trimethylsilylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This dual derivatization significantly improves the chromatographic properties and detection sensitivity.

Detection is typically performed using mass spectrometry in the negative ion chemical ionization (NICI) mode, which provides excellent sensitivity and specificity. nih.gov For quantification, a stable isotope-labeled internal standard, such as deuterated 4-HNE (HNE-d11), is often employed to correct for variations during sample preparation and analysis. nih.gov This GC-MS method has been successfully validated and applied to measure 4-HNE in plasma samples. nih.govnih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD) offers another highly sensitive detection strategy. This technique relies on derivatizing 4-HNE with an electron-capturing group. Reagents such as 3,5-dichlorophenylhydrazine (B1297673) (DCPH) have been synthesized for this purpose, reacting with 4-HNE to form a stable hydrazone derivative that can be detected at sub-picomole levels. tandfonline.com

Table 1: GC-based Methods for 4-HNE Analysis

| Technique | Derivatization Reagent(s) | Detection Mode | Key Features |

|---|---|---|---|

| GC-MS | Pentafluorobenzyl-hydroxylamine (PFBHA) & Trimethylsilylation | Negative Ion Chemical Ionization (NICI) | High sensitivity and specificity; requires two-step derivatization. nih.gov |

| GC-ECD | 3,5-dichlorophenylhydrazine (DCPH) | Electron Capture | High sensitivity for derivatized analyte; suitable for targeted analysis. tandfonline.com |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for 4-HNE analysis, offering various detection modes to suit different analytical needs. ajrms.comnih.gov Similar to GC, derivatization is often employed to enhance detection and quantification.

Common derivatization strategies for HPLC include:

2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts with the aldehyde group of 4-HNE to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative can be readily detected by UV-Vis spectrophotometry or, with greater sensitivity, by electrochemical detection. nih.gov

Dansyl Hydrazine (DNSH): This reagent provides a fluorescent tag, allowing for highly sensitive detection using a fluorescence detector. This method has been shown to have a wide dynamic range and a low limit of detection, making it suitable for high-throughput measurements in plasma samples. ajrms.com

Reverse-phase HPLC is the most common separation mode, using columns like C18 to separate the 4-HNE derivative from other components in the sample. ajrms.comnih.gov The choice of mobile phase is optimized to achieve good resolution and peak shape. ajrms.comnih.gov HPLC methods have been applied to quantify 4-HNE in a variety of biological samples, including liver microsomes, cultured cells, and human plasma. ajrms.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomers and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of 4-HNE and its metabolites due to its unparalleled sensitivity, specificity, and versatility. und.edunih.gov This technique can quantify not only the parent 4-HNE but also its various metabolic products, such as 4-hydroxy-2-nonenoic acid (HNA), glutathione (B108866) conjugates (e.g., GSHNE), and mercapturic acid conjugates, often within a single chromatographic run. und.edunih.gov

A significant advantage of LC-MS/MS is its capability to perform chiral analysis to separate and quantify the enantiomers of 4-HNE, (R)-HNE and (S)-HNE. und.edu Since these enantiomers may exhibit different biological activities, their differential quantification is of great interest. mdpi.com The separation is typically achieved by pre-column derivatization with a chiral reagent, such as (S)-carbidopa, to form diastereomers that can be resolved on a standard reverse-phase column. und.edunih.gov The distinct diastereomers are then detected and quantified using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. und.edu This approach has been successfully used to study the enantioselective metabolism of 4-HNE in biological systems like rat brain mitochondria. und.edunih.gov

Immunochemical Detection Strategies for 4-Hydroxynonenal (B163490) Adducts

4-HNE readily reacts with nucleophilic side chains of amino acids (cysteine, histidine, and lysine) in proteins, forming stable adducts. These protein adducts are important biomarkers of oxidative damage and can be detected using highly specific immunochemical methods. mdpi.comnih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used high-throughput method for the quantitative measurement of 4-HNE protein adducts in various biological samples, including plasma, serum, and cell or tissue lysates. nih.govabcam.comcellbiolabs.com Several ELISA formats are available, with the competitive ELISA being one of the most common. abcam.comcellbiolabs.com

In a typical competitive ELISA, a microplate is coated with HNE-modified protein (e.g., HNE-BSA). The sample containing unknown amounts of HNE adducts is added to the wells along with a specific primary antibody against HNE adducts. The HNE adducts in the sample compete with the coated HNE-protein for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, followed by a substrate that produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of 4-HNE adducts in the original sample. abcam.com Both indirect and sandwich ELISA procedures have also been described for detecting these adducts. nih.govspringernature.com

Table 2: Comparison of ELISA Formats for 4-HNE Adduct Detection

| Assay Type | Principle | Signal Relationship to Analyte |

|---|---|---|

| Competitive ELISA | Analyte in sample competes with coated antigen for primary antibody binding. | Inverse |

| Indirect ELISA | Sample antigen is coated on the plate, detected by primary and enzyme-linked secondary antibodies. | Direct |

| Sandwich ELISA | Analyte is "sandwiched" between a capture antibody and a detection antibody. | Direct |

Western Blotting and Immunohistochemistry for Protein Adducts

Western blotting and immunohistochemistry are powerful techniques for the detection and visualization of specific 4-HNE-modified proteins. nih.gov

Western Blotting allows for the identification of individual proteins adducted by 4-HNE within a complex protein mixture. appliedbiomics.comspringernature.com In this method, proteins from a sample (e.g., cell lysate) are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for 4-HNE adducts. nih.govnih.gov This allows for the visualization of specific protein bands that have been modified by 4-HNE. nih.gov This technique has been used to show increased 4-HNE modification of specific proteins in tissues from animals treated with pro-oxidants or in models of chronic diseases. nih.govnih.gov Two-dimensional (2D) Western blotting can provide even greater resolution, separating proteins by both isoelectric point and molecular weight before immunodetection. appliedbiomics.com

Immunohistochemistry (IHC) is used to visualize the location of 4-HNE protein adducts within tissue sections. nih.govbiocompare.com This method provides crucial spatial information about where oxidative damage is occurring. Tissue slices are incubated with an anti-HNE antibody, and the antibody binding is visualized using an enzymatic reaction that produces a colored precipitate or a fluorescent tag. IHC has been instrumental in demonstrating the accumulation of 4-HNE adducts in specific cell types and brain regions in neurodegenerative diseases like Parkinson's disease, highlighting the role of oxidative stress in these conditions. nih.gov

Emerging Methodologies for Upstream and Downstream Lipid Peroxidation Markers

The study of lipid peroxidation, a critical process in cellular damage and signaling, relies on the accurate detection of its various products. (E)-4R-Hydroxynonenal-dimethylacetal serves as a stable precursor for 4-Hydroxynonenal (4-HNE), a key downstream marker of lipid peroxidation, particularly of omega-6 polyunsaturated fatty acids. avantiresearch.comwikipedia.org The dimethylacetal is a more stable form, ideal for long-term storage, and can be readily converted to the reactive 4-HNE aldehyde through acid hydrolysis for use in research applications. avantiresearch.compubcompare.ai While 4-HNE is a well-established biomarker, emerging methodologies are expanding the analytical scope to include a wider array of upstream and downstream markers, providing a more comprehensive picture of oxidative stress. researchgate.net

Upstream markers, such as initial lipid radicals and lipid hydroperoxides, offer insights into the initiation and propagation phases of peroxidation. Downstream markers, including aldehydes like 4-HNE and malondialdehyde (MDA), as well as F2-isoprostanes, reflect the cumulative damage. nih.govnih.gov Advances in instrumentation, particularly in mass spectrometry (MS) and chromatography, have led to highly specialized and sensitive techniques for measuring these diverse products. researchgate.net Measurement of isoprostanes (IsoPs) via mass spectrometry-based methods is now often considered the "gold standard" for assessing oxidative stress in vivo. nih.gov

Modern analytical strategies focus on developing methods that can simultaneously measure multiple markers from a single sample, offering a more holistic view of the lipid peroxidation pathway. jst.go.jp These approaches are crucial as different markers have distinct formation mechanisms and provide complementary information about the oxidative state.

The following table summarizes key upstream and downstream markers of lipid peroxidation and the advanced techniques used for their detection.

| Marker Type | Examples | Typical Analytical Methodologies |

| Upstream Markers | Lipid Radicals (e.g., Pentadienyl, Peroxyl) | Electron Spin Resonance (ESR) with Spin Trapping, Fluorescence Probes |

| Lipid Hydroperoxides (e.g., HPODEs) | Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC with Chemiluminescence | |

| Downstream Markers | Aldehydes (e.g., 4-HNE, MDA) | HPLC with UV/Fluorescence/Electrochemical Detection, Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS |

| Isoprostanes (e.g., F2-Isoprostanes) | GC-MS, LC-MS/MS | |

| Oxysterols (e.g., 7-ketocholesterol) | GC-MS, LC-MS |

Detection of Lipid Radicals for Mechanistic Insights

Gaining mechanistic insights into the complex cascade of lipid peroxidation requires the detection of its most transient and initial products: lipid-derived radicals. tandfonline.com These radicals, formed during the initiation step, trigger extensive chain reactions that lead to the formation of more stable downstream products like 4-HNE. tandfonline.comnih.gov Therefore, the ability to directly detect and characterize these radical species provides invaluable information on the mechanisms of cellular and tissue damage under various oxidative conditions. nih.gov

Historically, the direct detection of these short-lived species in biological systems has been challenging. However, significant scientific advances have led to innovative techniques capable of trapping and identifying these reactive intermediates. nih.gov

Electron Spin Resonance (ESR) Spin Trapping: This is a powerful technique for detecting and identifying free radicals. It involves the use of a "spin trap," a molecule that reacts with the transient lipid radical to form a more stable radical product, known as a spin adduct. tandfonline.com This spin adduct has a longer half-life and can be detected by ESR spectroscopy, providing a characteristic spectrum that can help identify the original radical. This method offers mechanistic insights into processes like the regioselective oxygenation in lipoxygenases. tandfonline.com

Fluorescence-Based Probes: Another emerging approach involves the use of fluorescence probes designed to react specifically with lipid-derived radicals. nih.gov These probes can be used for the visualization and structural analysis of radicals generated not only in vitro and in cultured cells but also in animal tissue samples from models of oxidative disease. tandfonline.comnih.gov This methodology allows for the molecular imaging of lipid peroxyl radicals in living cells, providing spatial and temporal information about lipid peroxidation. tandfonline.com

The development of peroxyl radical "clocks" is a sophisticated kinetic methodology used to determine the absolute rate constants for reactions of peroxyl radicals. nih.govacs.org This technique provides fundamental data on the reactivity of these radicals, which is crucial for understanding the propagation of lipid peroxidation and its inhibition by antioxidants. nih.gov

The following table details prominent methods used for the detection of lipid radicals.

| Detection Method | Principle | Advantages | Key Findings/Applications |

| ESR Spin Trapping | A transient radical reacts with a spin trap (e.g., DMPO) to form a stable, detectable spin adduct. | Provides structural information about the trapped radical. Considered a definitive method for radical detection. | Elucidation of the role of the Fenton reaction in free radical generation; direct detection of pentadienyl and peroxyl radicals. tandfonline.com |

| Fluorescence Probes | A non-fluorescent probe reacts with a lipid radical, becoming fluorescent. | Enables visualization of radical generation in living cells and tissues; provides spatial information. nih.gov | Molecular imaging of lipid peroxyl radicals in living cells; clarifying the role of lipid peroxidation in oxidative stress-associated diseases. tandfonline.comnih.gov |

| Peroxyl Radical Clocks | Utilizes the rapid fragmentation of specific peroxyl radicals as a kinetic standard to measure the rates of other radical reactions. | Allows determination of absolute rate constants for peroxyl radical reactions. nih.govacs.org | Provides fundamental kinetic data on lipid autoxidation and its inhibition by radical-trapping antioxidants. nih.gov |

Future Directions and Emerging Research Avenues for E 4r Hydroxynonenal Dimethylacetal and 4 Hydroxynonenal

Development of Novel Research Probes and Tools for 4-Hydroxynonenal (B163490) Detection and Modulation